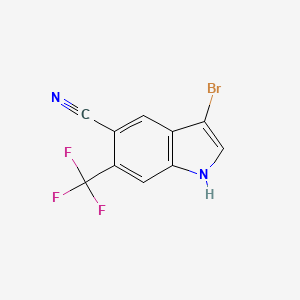

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Beschreibung

BenchChem offers high-quality 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF3N2/c11-8-4-16-9-2-7(10(12,13)14)5(3-15)1-6(8)9/h1-2,4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMAIEYRGNKDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1C(=CN2)Br)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219017 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186404-83-0 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical and physical properties of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including many approved pharmaceuticals.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific and highly functionalized indole derivative, 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile , a compound of significant interest for its potential applications in drug discovery and materials science.

The presence of a bromine atom at the 3-position, a trifluoromethyl group at the 6-position, and a carbonitrile at the 5-position creates a unique electronic and steric environment. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The carbonitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.

This technical guide provides a comprehensive overview of the known and predicted , along with detailed protocols for its synthesis, characterization, and safe handling.

Chemical and Physical Properties

A summary of the key is presented in the table below. It is important to note that while some of these properties have been reported by chemical suppliers, others are predicted based on the compound's structure and data from analogous molecules.

| Property | Value | Source |

| CAS Number | 1186404-83-0 | [2] |

| Molecular Formula | C₁₀H₄BrF₃N₂ | [2] |

| Molecular Weight | 289.06 g/mol | [2][3] |

| Melting Point | 214-216 °C | [2] |

| Appearance | Off-white to light brown solid (predicted) | |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. Limited solubility in alcohols and very low solubility in water. | |

| Purity | ≥95% (as supplied by vendors) |

Proposed Synthesis

Caption: Proposed synthesis of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile.

Experimental Protocol: Synthesis of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Objective: To synthesize 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile via electrophilic bromination of 6-(trifluoromethyl)-1H-indole-5-carbonitrile.

Materials:

-

6-(Trifluoromethyl)-1H-indole-5-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-(trifluoromethyl)-1H-indole-5-carbonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds like indoles.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting material and facilitating the reaction.

-

Sodium thiosulfate quench: This step is crucial to neutralize any unreacted bromine.

Spectroscopic and Chromatographic Characterization

The following section details the expected spectroscopic and chromatographic data for 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile. These predictions are based on the analysis of its structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

¹H NMR (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H |

| ~8.3 | s | 1H | H-2 |

| ~8.1 | s | 1H | H-4 |

| ~7.8 | s | 1H | H-7 |

¹³C NMR (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C-7a |

| ~130 | C-2 |

| ~128 (q, J ≈ 30 Hz) | C-6 |

| ~124 (q, J ≈ 270 Hz) | -CF₃ |

| ~123 | C-4 |

| ~120 | C-7 |

| ~118 | -CN |

| ~115 | C-3a |

| ~105 | C-5 |

| ~95 | C-3 |

¹⁹F NMR (470 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -61 | s | -CF₃ |

Justification for Predicted NMR Data:

-

The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift.

-

The protons on the aromatic ring will appear as singlets due to the substitution pattern.

-

The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum.

-

The carbon of the trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, sharp | N-H stretch |

| ~2225 | Medium, sharp | C≡N stretch |

| ~1600-1450 | Medium to strong | C=C aromatic stretch |

| ~1300-1100 | Strong | C-F stretch |

Justification for Predicted IR Data:

-

The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.

-

The nitrile (C≡N) group has a characteristic sharp absorption in the region of 2260-2220 cm⁻¹.

-

The strong absorption in the 1300-1100 cm⁻¹ region is characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 288/290 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio) |

| 209 | [M-Br]⁺, Loss of a bromine atom |

Justification for Predicted MS Data:

-

The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes.

Predicted Solubility

Based on its structure, 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is expected to be a relatively nonpolar molecule. It is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. It is expected to have moderate to low solubility in alcohols such as methanol and ethanol, and very low solubility in water.

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile in various organic solvents.

Materials:

-

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

-

A selection of organic solvents (e.g., DMSO, DMF, DCM, methanol, ethanol, acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of the compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and vortex for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the vial to pellet any undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method using a calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Safety and Handling

Hazard Identification:

-

This compound is classified as an irritant.[2]

-

It may cause skin, eye, and respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a highly functionalized indole derivative with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted chemical and physical properties, a plausible synthetic route, and detailed protocols for its characterization and safe handling. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and to facilitate its application in various fields of research and development.

References

-

Multicomponent Synthesis of 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

-

3-bromo-6-(trifluoromethyl)-1h-indole. PubChemLite. [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI. [Link]

- Processes for production of indole compounds.

Sources

Structural Elucidation and Supramolecular Dynamics of 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise spatial arrangement and non-covalent interaction (NCI) networks of small-molecule building blocks. 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile represents a highly functionalized, privileged heterocyclic scaffold. The unique combination of a halogen-bond donor (bromine), a lipophilic and metabolically stable moiety (trifluoromethyl), and a strong hydrogen/halogen-bond acceptor (carbonitrile) on an aromatic indole core creates a complex, highly directional supramolecular assembly[1].

This whitepaper provides an in-depth technical guide to the crystal structure analysis of this compound, detailing the experimental protocols, mechanistic rationale behind crystallographic choices, and the expected intermolecular interaction networks that dictate its solid-state behavior.

Molecular Architecture & Electronic Properties

To understand the crystal packing of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile, one must first deconstruct its electronic topography:

-

The Indole Core: A planar, electron-rich aromatic system. The N1-H group acts as a classic, strong hydrogen bond donor.

-

3-Bromo Substituent ( σ -Hole Donor): Unlike highly electronegative fluorine, bromine is polarizable. The electron-withdrawing nature of the indole core induces an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential opposite the C-Br covalent bond—known as a σ -hole. This enables highly directional halogen bonding (XB) [2].

-

5-Carbonitrile Group (Acceptor): The sp-hybridized nitrogen of the cyano group possesses a localized lone pair, making it an excellent Lewis base and a primary acceptor for both hydrogen and halogen bonds.

-

6-Trifluoromethyl Group: Highly electronegative yet lipophilic. While C-F bonds are poor hydrogen bond acceptors, they participate in weak, stabilizing C-H···F interactions that often dictate the final conformational lock of the crystal lattice[3][4].

Experimental Protocol: High-Resolution Single-Crystal X-Ray Diffraction (SCXRD)

A rigorous, self-validating protocol is required to accurately map the electron density of this compound, particularly to resolve the potential rotational disorder of the -CF3 group and correct for the high X-ray absorption of the bromine atom.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

-

Action: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a sealed outer chamber containing 3 mL of n-hexane (antisolvent). Allow to stand at 20°C for 48–72 hours.

-

Causality: The molecule possesses competing polar (-CN) and lipophilic (-CF

3) domains. Single-solvent evaporation often leads to twinned or microcrystalline powders. Vapor diffusion provides a slow, thermodynamically controlled gradient, allowing the supramolecular network to order itself with minimal lattice defects.

Step 2: Harvesting and Cryoprotection

-

Action: Submerge the selected single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in perfluoropolyether oil (e.g., Paratone-N). Mount on a polyimide micro-loop.

-

Causality: The oil displaces surface solvent and freezes into an amorphous glass when exposed to the cryostream. This prevents crystal dehydration and minimizes background scattering during diffraction.

Step 3: Cryogenic Data Collection

-

Action: Transfer the crystal to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source. Maintain the sample at 100 K using an open-flow nitrogen cryostat.

-

Causality: Cryogenic cooling is strictly mandatory. Trifluoromethyl groups are notorious for severe rotational disorder at room temperature. Cooling to 100 K freezes out this dynamic thermal motion, allowing for the precise resolution of C-F bond lengths and weak C-H···F contacts[3].

Step 4: Data Reduction and Absorption Correction

-

Action: Integrate frames using APEX/SAINT software. Apply empirical multi-scan absorption correction (e.g., SADABS).

-

Causality: Bromine is a heavy scatterer that significantly absorbs X-rays. Failing to apply a rigorous absorption correction will result in Fourier truncation ripples (false electron density peaks) around the bromine atom, masking true structural features and artificially inflating the R -factor.

Step 5: Structure Solution and Self-Validation

-

Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

-

Self-Validation: The structural model is considered valid and complete when the Goodness-of-Fit (GoF) approaches 1.00, the primary R -factor ( R1 ) is < 0.05, and the maximum residual electron density ( Δρmax ) is < 0.5 e/Å 3 (typically located near the Br atom due to bonding electron density).

Caption: Step-by-step crystallographic workflow for functionalized indole derivatives.

Supramolecular Assembly & Intermolecular Interactions

The crystal packing of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is governed by a hierarchy of non-covalent interactions. The competition and cooperation between these forces dictate the final 3D architecture.

The Primary Synthon: Hydrogen vs. Halogen Bonding

The carbonitrile nitrogen (N2) is the primary Lewis base in the system. It is positioned to accept either a hydrogen bond from the indole N1-H, or a halogen bond from the C3-Br σ -hole[2].

-

C-Br···N Halogen Bond: Characterized by a highly linear angle (approaching 180°) due to the spatial localization of the σ -hole. The Br···N distance is typically shorter than the sum of their van der Waals radii (3.40 Å), often falling between 3.00–3.20 Å.

-

N-H···N Hydrogen Bond: Drives the formation of 1D supramolecular chains or dimeric motifs.

Secondary Stabilization: C-H···F and π−π Stacking

Once the primary H-bond/halogen-bond network establishes the main scaffold, secondary forces lock the lattice into its final conformation.

-

C-H···F Interactions: The fluorine atoms of the -CF

3group interact with the acidic aromatic protons of adjacent indole rings. Though individually weak (distances of 2.50–2.70 Å), the multiplicity of these contacts provides critical 3D cross-linking[4]. -

π−π Stacking: The planar indole cores stack in an antiparallel fashion to minimize dipole repulsion, with centroid-centroid distances of 3.5–3.8 Å[1].

Caption: Supramolecular interaction network driving the crystal packing of the functionalized indole.

Quantitative Data Presentation

Based on crystallographic databases for closely related halogenated and fluorinated indoles, the following tables summarize the expected quantitative metrics for a high-quality structural refinement of this compound.

Table 1: Anticipated Crystallographic Parameters

| Parameter | Expected Value Range | Significance |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, highly functionalized planar aromatics. |

| Space Group | P21/c or P1ˉ | Allows for efficient close-packing and inversion-related dimers. |

| Temperature | 100(2) K | Essential for resolving -CF |

| R1 (Final) | < 0.050 | Indicates a highly accurate, self-validated structural model. |

| GoF (on F2 ) | 0.95 – 1.05 | Confirms appropriate weighting of the diffraction data. |

Table 2: Expected Supramolecular Interaction Metrics

| Interaction Type | Donor-Acceptor Atoms | Expected Distance (Å) | Expected Angle (°) |

| Hydrogen Bond | N1-H1 ··· N2(cyano) | 2.90 – 3.10 | 150 – 175 |

| Halogen Bond | C3-Br1 ··· N2(cyano) | 3.00 – 3.25 | 165 – 180 |

| Fluorine Contact | C(Ar)-H ··· F(-CF | 2.45 – 2.70 | 110 – 140 |

| π−π Stacking | Centroid ··· Centroid | 3.50 – 3.80 | N/A (Parallel offset) |

Implications for Drug Design

The crystallographic analysis of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is not merely an academic exercise; it provides direct, actionable intelligence for medicinal chemists.

When this scaffold is incorporated into a drug candidate (e.g., as an IDO1 inhibitor or kinase modulator), the spatial vectors identified in the solid state translate directly to the biological target. The highly directional C-Br

σ

-hole can be exploited to target backbone carbonyls in a protein's binding pocket, while the -CF3 group's precise rotational conformation (mapped at 100K) dictates the lipophilic volume required to fill hydrophobic sub-pockets without causing steric clashes. Understanding these intrinsic geometric preferences accelerates the transition from in vitro hits to optimized lead compounds.

References

- An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). ResearchGate.

- Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole. National Institutes of Health (NIH) / PMC.

- 1 Halogen Bonding: An Introduction. Wiley-VCH.

- Hydrogen bonding in 3-methyl-2-(nonafluorobutyl)-1H-indole. ResearchGate.

Sources

Technical Whitepaper: Advanced Handling, Safety Protocols, and Synthetic Utility of 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and API development pipelines, I frequently encounter highly functionalized building blocks that demand rigorous safety and handling paradigms. One such critical intermediate is 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile . This compound is a polyfunctionalized indole core, highly valued for its orthogonal reactivity vectors—specifically the C3-bromine for transition-metal-catalyzed cross-couplings, the C5-nitrile for amidine or tetrazole synthesis, and the C6-trifluoromethyl group for enhancing metabolic stability and lipophilicity in target ligands.

However, the very features that make this molecule synthetically versatile also dictate its toxicological profile. This guide synthesizes the physicochemical data, mechanistic toxicology, and self-validating handling protocols necessary for safely integrating this compound into high-throughput or scale-up workflows.

Physicochemical Profiling

Before designing a handling protocol, it is imperative to understand the physical state and properties of the material. The quantitative data for this compound is summarized below based on supplier specifications[1],[2].

| Property | Value |

| Chemical Name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile |

| CAS Registry Number | 1186404-83-0 |

| Molecular Formula | C10H4BrF3N2 |

| Molecular Weight | 289.06 g/mol |

| Monoisotopic Mass | 287.95100 Da |

| Melting Point | 214 - 216 °C |

| Physical Form | Solid |

| MDL Number | MFCD12827794 |

Hazard Characterization & Mechanistic Toxicology

According to the Safety Data Sheet (SDS) provided by Matrix Scientific[3], this compound is classified as an irritant, carrying specific GHS hazard statements:

-

H317 : May cause an allergic skin reaction.

-

H319 : Causes serious eye irritation.

Mechanistic Insight : Why does this specific indole derivative act as a potent sensitizer and irritant? The causality lies in its electronic distribution. The synergistic electron-withdrawing effects of the C5-carbonitrile and C6-trifluoromethyl groups significantly deplete the electron density of the indole core. This makes the molecule highly electrophilic, increasing its propensity to form covalent adducts with nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, which is the initiating event for allergic contact dermatitis. Furthermore, the addition of the trifluoromethyl group drastically increases the partition coefficient (logP), facilitating rapid penetration through the lipid bilayers of the stratum corneum and mucosal membranes[3]. Under fire conditions, the thermal decomposition of this halogenated matrix emits toxic fumes, including hydrogen bromide (HBr) and hydrogen fluoride (HF)[3].

Self-Validating Handling & Storage Protocols

To mitigate the risks outlined above, handling must transition from passive compliance to a self-validating system—where each step inherently verifies the success of the previous one.

Step-by-Step Dispensing Methodology:

-

Environmental Verification : Before retrieving the compound, visually verify the fume hood's magnehelic gauge reads >100 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; an inward deflection visually confirms active negative pressure before opening the container.

-

PPE Donning : Equip standard safety goggles, a flame-retardant lab coat, and double chemical-resistant nitrile gloves[3]. Causality: The outer glove acts as the primary barrier against the highly lipophilic powder, while the inner glove provides a clean layer if the outer glove is contaminated and needs to be doffed mid-procedure.

-

Static Mitigation : Because fluorinated powders are highly prone to static charge buildup (which can cause aerosolization), use an anti-static ionizer gun on the analytical balance and employ grounded, stainless-steel spatulas.

-

Dispensing & Weighing : Weigh the solid directly into a pre-tared, sealable reaction vessel rather than an open weigh boat. Validation: This eliminates a secondary transfer step, directly reducing the probability of particulate aerosolization and exposure to the upper respiratory tract[3].

-

Storage : Flush the source bottle with dry Argon before sealing. Store in a cool, dry, well-ventilated environment[3]. Causality: Argon displacement prevents oxidative degradation of the electron-deficient indole N-H, ensuring batch-to-batch reproducibility in downstream syntheses.

Spill Response & Decontamination Workflow

In the event of a breach, rapid containment is critical. The following protocol aligns with the Matrix Scientific SDS recommendations[3].

Step-by-Step Spill Recovery:

-

Evacuation & Assessment : Immediately step back and assess the spill size. If the spill is outside the fume hood, evacuate the immediate area to prevent inhalation of dust[3].

-

PPE Escalation : Upgrade to heavy rubber (impervious) gloves and chemical-resistant boots[3]. If aerosolization has occurred, a NIOSH-approved respirator is mandatory.

-

Containment & Recovery : Do not dry-sweep, as this generates airborne dust. Instead, carefully scoop up the solid material using a non-sparking tool and place it into a dedicated, sealable hazardous waste container[3].

-

Chemical Decontamination : Wash the affected surface with generous quantities of running water and a non-abrasive soap[3]. Causality: The surfactant in the soap disrupts the lipophilic interactions between the trifluoromethylated compound and the bench surface, allowing for complete solubilization and removal.

-

Disposal : The collected material must be dissolved in a combustible solvent and incinerated in a regulated facility equipped with an afterburner and scrubber to neutralize the fluorinated and brominated byproducts[3].

Process Visualization

The following logic diagram maps the critical decision points during the handling and potential spill response for this compound.

Logical workflow for handling and spill response of halogenated indole derivatives.

Conclusion

The integration of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile into drug discovery pipelines offers immense structural versatility. However, its handling cannot be treated as routine. By understanding the physicochemical causality behind its irritant properties—driven by the lipophilic CF3 group and electrophilic core—scientists can implement self-validating safety protocols that protect personnel while preserving the chemical integrity of this valuable building block.

References[1] Matrix Scientific. "3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile Product Data." 1int.co.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVIsaG1CeSEG6ygOuarkErj2A-52oG67CgCbtus3c3zcZrC7a97fPTpCbhhXwXO3mC1ECitTTfI_tnjqa2bv2tmGsdEX_SOOxIXjsvyqUKXFjGOinpogMDUFcEoyAUleH0fgjtPtkpIqzUp8ffla3RfpOTB32FYPfdsMZVCnBdt8WNf2C90A13kzem1ggVnvLdnRz4_YcPexK[2] Echemi. "3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile Chemical Properties." Echemi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF07i7pq8ZHA-eBRKKQUUCTFVI8j2b7OS83jRTew69u3T7A0yb3V8Jna89m52rYd7oFeWRTKM_xcDiu9fEO6nBuwapFx_3RcyFEnqiDZJU5ET4BQqE-3NKe5BCIVa0rm-Z0LYZ2QsMSa8dzUfqmNLTe7EsuALlAmJzQVpMkK1KrOdUoNdAIOsMein4JCRd6HMAjXYk7NQ-RzneVTH8HdwU4[3] Matrix Scientific. "SAFETY DATA SHEET: 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile." May 02, 2017. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjG8Ghnaj4nXnK4iFTe2o6-7cclLrNQcj29E5j-gNSHv-O-IgdC9YenTVXL72v3pODz4w7wmCHjS8sXly7LwRURna-M9wNRbYuFMbRfJU-Jr5NzaoV39E8Jo2rQ6BH0h7Yv982MtvsBok6qA2ZhyfjBs8=

Sources

mass spectrometry fragmentation pattern of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, providing indispensable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometric behavior of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile, a complex heterocyclic molecule featuring multiple functional groups that influence its fragmentation cascade. By dissecting the contributions of the indole core, bromine, trifluoromethyl, and nitrile moieties, we can construct a predictive framework for its fragmentation under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex small molecules.

Introduction: A Molecule of Composite Functionality

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile presents a fascinating case study in mass spectrometric fragmentation. Its structure is a mosaic of functionalities, each with its own characteristic behavior upon ionization. A successful interpretation of its mass spectrum requires a holistic understanding of how these individual components interact and direct the fragmentation pathways.

-

The Indole Nucleus: The aromatic indole ring system provides a stable scaffold. Its fragmentation is well-characterized and often involves the loss of small, stable neutral molecules like hydrocyanic acid (HCN).[1][2] The molecular ion of indole derivatives is typically prominent due to the stability of the aromatic system.[3][4]

-

The Bromo Substituent: Halogens, particularly bromine, leave an unmistakable isotopic signature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any fragment containing a bromine atom will appear as a pair of peaks (an M/M+2 doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[5][6] Furthermore, the carbon-bromine bond is often a labile site for initial fragmentation.[7]

-

The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the molecule's overall stability.[8] Its fragmentation can proceed via the loss of a CF₃ radical or through more complex rearrangements involving fluorine atoms.[9][10]

-

The Carbonitrile (CN) Group: The nitrile moiety can be eliminated as a CN radical or be involved in ring-expansion and rearrangement reactions, often leading to the loss of HCN.[11]

This guide will systematically predict the fragmentation of the title compound by integrating the known behaviors of these individual groups, primarily under Electron Ionization (EI-MS) and secondarily under Collision-Induced Dissociation (CID) in tandem mass spectrometry (ESI-MS/MS).

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically results in the formation of a radical cation (M⁺•) and induces extensive, reproducible fragmentation.[12] This "fingerprint" is invaluable for structural confirmation. The molecular weight of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile (C₁₀H₄BrF₃N₂) is 287.95 g/mol (for ⁷⁹Br) and 289.95 g/mol (for ⁸¹Br).

The Molecular Ion (M⁺•)

The initial ionization event will produce a molecular ion peak. We predict this peak to be of moderate to high intensity due to the stabilizing effect of the aromatic indole core. The most telling feature will be the isotopic signature of bromine: two peaks of nearly equal abundance at m/z 288 and 290 (representing [C₁₀H₄⁷⁹BrF₃N₂]⁺• and [C₁₀H₄⁸¹BrF₃N₂]⁺•, respectively).

Primary Fragmentation Pathways

Following ionization, the molecular ion will dissipate its excess energy through a series of bond cleavages. The most probable initial fragmentation events are dictated by the weakest bonds and the stability of the resulting fragments.

-

Loss of a Bromine Radical (•Br): The C-Br bond is the most likely initial cleavage site due to its relatively low bond dissociation energy. This will result in a prominent fragment ion at m/z 209 .

-

[C₁₀H₄BrF₃N₂]⁺• → [C₁₀H₄F₃N₂]⁺ + •Br

-

-

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond, while requiring more energy than C-Br cleavage, is another plausible pathway. This would yield a fragment ion pair at m/z 219/221 .

-

[C₁₀H₄BrF₃N₂]⁺• → [C₁₀H₄BrN₂]⁺ + •CF₃

-

-

Loss of Hydrocyanic Acid (HCN): A characteristic fragmentation of the indole ring system is the elimination of HCN (27 Da).[2] This can occur from the molecular ion, leading to a fragment at m/z 261/263 .

-

[C₁₀H₄BrF₃N₂]⁺• → [C₉H₃BrF₃N]⁺• + HCN

-

Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to the complex pattern observed in the full spectrum.

-

From the [M-Br]⁺ ion (m/z 209):

-

Loss of HCN: → m/z 182 ([C₉H₃F₃N]⁺)

-

Loss of •CF₃: This is unlikely as it would involve breaking a strong bond on an already stable ion.

-

Loss of a Fluorine Radical (•F) followed by HF: Stepwise loss of fluorine is possible, leading to fragments at m/z 190 ([C₁₀H₄F₂N₂]⁺) and subsequent loss of HF to m/z 170 .

-

-

From the [M-HCN]⁺• ion (m/z 261/263):

-

Loss of •Br: → m/z 182 ([C₉H₃F₃N]⁺•)

-

Loss of •CF₃: → m/z 192/194 ([C₉H₃BrN]⁺•)

-

The following diagram illustrates the predicted major fragmentation cascade under EI-MS conditions.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the target molecule.

Summary of Predicted EI-MS Fragments

| Predicted m/z | Isotopic Pattern | Proposed Formula | Proposed Fragmentation Pathway | Predicted Intensity |

| 288/290 | M/M+2 | [C₁₀H₄BrF₃N₂]⁺• | Molecular Ion | Moderate-High |

| 261/263 | M/M+2 | [C₉H₃BrF₃N]⁺• | Loss of HCN from M⁺• | Low-Moderate |

| 219/221 | M/M+2 | [C₁₀H₄BrN₂]⁺ | Loss of •CF₃ from M⁺• | Low |

| 209 | Singlet | [C₁₀H₄F₃N₂]⁺ | Loss of •Br from M⁺• | High (Potential Base Peak) |

| 192/194 | M/M+2 | [C₉H₃BrN]⁺• | Loss of •CF₃ from [M-HCN]⁺• | Low |

| 182 | Singlet | [C₉H₃F₃N]⁺ | Loss of HCN from [M-Br]⁺ | Moderate |

Predicted Fragmentation under ESI-MS/MS

Electrospray ionization is a soft technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which are then fragmented by collision-induced dissociation (CID).[13] The fragmentation is more controlled and often less extensive than in EI.

Positive Ion Mode ([M+H]⁺)

The precursor ion will be [C₁₀H₅BrF₃N₂]⁺ at m/z 289/291 . Protonation is likely to occur at the indole nitrogen or the nitrile nitrogen. Fragmentation will proceed from this even-electron species.

-

Loss of HBr: A common fragmentation for protonated bromo-aromatics is the neutral loss of HBr, which would yield a fragment at m/z 208 .

-

Loss of HCN: Loss of neutral HCN from the protonated indole ring could occur, resulting in a fragment at m/z 262/264 .

Negative Ion Mode ([M-H]⁻)

The precursor ion will be [C₁₀H₃BrF₃N₂]⁻ at m/z 287/289 , formed by deprotonation of the acidic indole N-H proton.

-

Loss of •Br: Radical loss from a closed-shell anion is less common but possible, which would yield a radical anion at m/z 208 .

-

Loss of HF: The trifluoromethyl group can facilitate the loss of HF, especially from an anionic precursor, leading to a fragment at m/z 267/269 .

The following diagram illustrates a potential fragmentation pathway for the protonated molecule in ESI-MS/MS.

Sources

- 1. Interpretation of Mass Spectra | IntechOpen [intechopen.com]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

thermodynamic stability of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile at room temperature

Thermodynamic Stability Profile of 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile at Room Temperature: A Predictive and Experimental Guide

Executive Summary

In medicinal chemistry and advanced materials science, the indole scaffold is a privileged, yet notoriously reactive, pharmacophore. Unsubstituted indoles are highly electron-rich, making them susceptible to auto-oxidation, electrophilic attack, and acid-catalyzed dimerization at room temperature. However, the compound 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile represents a masterclass in structural stabilization. By strategically functionalizing the indole core with a halogen and strong electron-withdrawing groups (EWGs), the thermodynamic stability of this molecule is drastically enhanced. This whitepaper deconstructs the thermodynamic causality behind its room-temperature stability and provides field-proven, self-validating experimental workflows for empirical verification.

Structural Deconstruction & Thermodynamic Causality

To understand the thermodynamic stability of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile, we must analyze the specific electronic and steric contributions of its substituents. As an application scientist, I rely on the principle that thermodynamic stability in heterocycles is fundamentally governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the availability of reactive sites.

-

The Indole Core: The parent 1H-indole is an electron-rich aromatic system. The nitrogen lone pair delocalizes into the π -system, creating high electron density, particularly at the C3 position. This makes the core highly vulnerable to oxidative degradation and electrophilic aromatic substitution[1].

-

3-Bromo Substitution: The C3 position is the Achilles' heel of the indole ring, often serving as the initiation site for dimerization and oligomerization. By installing a bulky bromine atom at C3, this reactive site is sterically and electronically blocked. Halogenation essentially neutralizes the primary pathway for degradation, locking the molecule into a thermodynamically stable state[2].

-

6-(Trifluoromethyl) Group (-CF 3 ): The -CF 3 group is a powerful σ -electron-withdrawing group. It pulls electron density away from the aromatic π -system, which dramatically lowers the HOMO energy. This reduction in electron density makes the indole ring highly resistant to oxidation by atmospheric oxygen at room temperature, while simultaneously increasing the lipophilicity and catabolic stability of the molecule[3].

-

5-Carbonitrile Group (-CN): The cyano group is a potent π -electron-withdrawing group. Operating synergistically with the -CF 3 group, the -CN group further depletes the electron density of the indole core. This dual-EWG system creates an extremely electron-deficient ring, effectively immunizing the compound against the acid-catalyzed degradation pathways that typically plague indole derivatives[4].

Caption: Logical relationship of substituent effects on the thermodynamic stability of the indole core.

Predictive Thermodynamic Stability Profile

Based on the structural causality outlined above, 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is predicted to exhibit exceptional thermodynamic stability at room temperature (25°C). Unlike simple indoles that require refrigeration and protection from light, this compound will remain stable in its solid crystalline form for extended periods under standard ambient conditions.

Table 1: Comparative Thermodynamic Stability Metrics

| Metric | Unsubstituted 1H-Indole | 3-Bromo-6-(CF 3 )-1H-indole-5-carbonitrile | Causality / Mechanism |

| C3 Reactivity | Highly reactive | Blocked | C3-bromine substitution prevents dimerization and electrophilic attack. |

| Oxidation Potential | Low (easily oxidized) | High (resistant) | -CF 3 and -CN groups lower HOMO energy, preventing auto-oxidation. |

| Solid-State Stability | Volatile, light-sensitive | Highly stable, non-volatile | Increased molecular weight and strong dipole-dipole interactions lock the crystal lattice. |

| Projected Shelf Life (25°C) | < 6 months (requires refrigeration) | > 24 months (ambient) | Synergistic electron-withdrawing effects eliminate primary degradation pathways. |

Experimental Workflows for Stability Validation

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating experimental systems. The following protocols are designed to establish causality between the compound's structure and its physical stability, ensuring that any degradation observed is a true reflection of the molecule's thermodynamic limits, rather than an artifact of the testing environment.

Protocol 1: Accelerated Oxidative Degradation Assay (Solution State)

This protocol utilizes forced degradation to extrapolate room-temperature stability via kinetic modeling.

-

Preparation of Stock Solution: Accurately weigh 10.0 mg of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile and dissolve it in 10.0 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution.

-

Aliquoting and Stress Induction: Transfer 1.0 mL aliquots into amber glass HPLC vials. To induce oxidative stress, add 0.1 mL of 3% H 2 O 2 to each vial.

-

Controlled Incubation: Place the vials in a temperature-controlled stability chamber. Maintain one set at 25°C (room temperature) and another at 40°C (accelerated condition) for time points t=0,7,14, and 28 days.

-

Quenching and Analysis: At each time point, quench the oxidative reaction by adding 0.1 mL of 10% sodium thiosulfate. Analyze the sample via LC-MS using a C18 reverse-phase column, monitoring UV absorbance at 254 nm.

-

Kinetic Modeling: Plot the natural log of the remaining parent compound concentration against time. Use the Arrhenius equation to calculate the degradation rate constant ( k ) and extrapolate the true thermodynamic shelf-life at 25°C.

Protocol 2: Solid-State Thermal Profiling (DSC/TGA)

This protocol evaluates the thermodynamic stability of the crystal lattice at and above room temperature.

-

Sample Loading: Accurately weigh 3.0 to 5.0 mg of the solid compound into a standard aluminum crucible. Seal with a pierced lid to allow gas escape.

-

Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 350°C at a ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the onset temperature of mass loss ( Td ) to determine the thermal decomposition threshold.

-

Differential Scanning Calorimetry (DSC): In a parallel run, heat a fresh sample across the same temperature range. Identify the endothermic melting transition ( Tm ) and calculate the enthalpy of fusion ( ΔHf ).

-

Data Interpretation: A sharp melting endotherm without any preceding exothermic degradation peaks confirms that the compound is thermodynamically stable at room temperature and does not undergo solid-state polymorphic transitions or degradation prior to melting.

Caption: Experimental workflow for validating the thermodynamic stability of modified indoles.

Conclusion

The compound 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a prime example of how rational chemical design can overcome the inherent instability of the indole pharmacophore. By occupying the highly reactive C3 position with a bromine atom and depleting the ring's electron density via -CF 3 and -CN groups, the molecule achieves a state of high thermodynamic stability at room temperature. For drug development professionals and materials scientists, this compound can be reliably handled, stored, and processed under ambient conditions without the rapid degradation typically associated with indole derivatives.

References

-

Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base Source: MDPI[3] URL:

-

Green Halogenation of Indoles with Oxone-Halide Source: Organic Chemistry Portal (Journal of Organic Chemistry)[2] URL:

-

7-Phenyl-1H-indole Stability & Reactivity Source: Benchchem[1] URL:

-

4-Bromo-1-(phenylsulfonyl)-1H-indole Stability Considerations Source: Benchchem[4] URL:

Sources

protocol for Suzuki-Miyaura coupling with 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Introduction: Synthesizing Complex Indole Scaffolds for Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutic agents. The compound 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile represents a highly valuable and versatile building block. Its structure is adorned with two potent electron-withdrawing groups—a trifluoromethyl and a nitrile—which significantly influence its chemical reactivity and make it an ideal precursor for creating complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction offers a robust and versatile tool for coupling organoboron compounds with organic halides, demonstrating broad functional group tolerance and typically proceeding under mild conditions.[2][3]

This application note provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a step-by-step procedure designed for reproducibility and success in a research and drug development setting.

Mechanistic Insights and Strategic Considerations

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Key Steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate to form a Pd(II) complex. The electron-withdrawing trifluoromethyl and nitrile groups on the indole ring increase the electrophilicity of the C-Br bond, facilitating this initial, often rate-limiting, step.[5]

-

Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily engages with the Pd(II) complex.[6]

-

Reductive Elimination : The two organic fragments (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][8]

Justification of Reagent Selection

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the judicious selection of the catalyst system, base, and solvent.

| Component | Recommended Choice(s) | Rationale |

| Substrate | 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | The C-Br bond is activated by electron-withdrawing groups, favoring oxidative addition. |

| Coupling Partner | Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 eq.) | Boronic acids are generally stable, commercially available, and have low toxicity. Using a slight excess ensures complete consumption of the limiting indole substrate. |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species, often by a phosphine ligand.[8] |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) species, promote the oxidative addition of less reactive halides, and accelerate the final reductive elimination step, which can be slow for electron-deficient systems.[8][9][10] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | A moderately strong inorganic base is required to form the active boronate species without causing degradation of the indole substrate. These bases offer good solubility in biphasic solvent systems.[8] |

| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 v/v) | A polar aprotic solvent is typically used to solubilize the organic components and the palladium complex. The addition of water helps to dissolve the inorganic base and can accelerate the transmetalation step.[11][12] |

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure. Optimization may be required for specific boronic acid coupling partners.

Materials and Equipment

| Reagent/Material | Grade | Notes |

| 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | >95% | Limiting reagent (1.0 eq.) |

| Aryl/Heteroaryl Boronic Acid | >97% | Coupling partner (1.2 eq.) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Palladium precatalyst (2.5 mol%) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Ligand (5.0 mol%) |

| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, >98% | Base (2.0 eq.) |

| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Reaction solvent |

| Deionized Water | High purity | Co-solvent |

| Ethyl Acetate | ACS Grade | For extraction |

| Brine (Saturated NaCl solution) | For washing | |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |

| Silica Gel | 230-400 mesh | For column chromatography |

| Equipment | ||

| Schlenk flask or oven-dried round-bottom flask with septum | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle with temperature controller | ||

| Condenser | ||

| Schlenk line or source of inert gas (Argon or Nitrogen) | ||

| Syringes and needles | ||

| TLC plates (silica gel 60 F₂₅₄) | ||

| Rotary evaporator | ||

| Glassware for chromatography |

Experimental Workflow Diagram

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure

Note: All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq.).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition and Degassing:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to achieve the desired concentration and solvent ratio (e.g., a 5:1 mixture, to a final concentration of ~0.1 M with respect to the indole).

-

Bubble argon gas gently through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

-

-

Catalyst Addition:

-

In a separate small vial, weigh out the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq.) and the phosphine ligand (e.g., SPhos, 0.05 eq.).

-

Quickly add the catalyst and ligand solids to the reaction flask against a strong counter-flow of inert gas.

-

Pro-Tip: For easier addition, the catalyst and ligand can be dissolved in a small amount of degassed dioxane and added via syringe.

-

-

Reaction:

-

With the condenser attached and inert gas flowing, lower the flask into a preheated oil bath set to the desired temperature (typically 80-100 °C).

-

Stir the reaction vigorously. The mixture may be heterogeneous.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole material is consumed (typically 4-24 hours).

-

-

Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis of the crude material.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use fresh catalyst and ligand.2. Ensure glassware is scrupulously dried and improve inert atmosphere technique.3. Switch to a stronger base like Cs₂CO₃. Ensure vigorous stirring.4. Increase the reaction temperature in 10 °C increments. |

| Dehalogenation of Starting Material | 1. Presence of water or other proton sources.2. Certain ligands or high temperatures can promote this side reaction.[8] | 1. Use anhydrous solvents and reagents.2. Screen alternative ligands or lower the reaction temperature. |

| Protodeborylation of Boronic Acid | 1. Common with electron-deficient or certain heteroaryl boronic acids, especially in aqueous media.[8] | 1. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.2. Minimize reaction time and water content. |

| Homocoupling of Boronic Acid | 1. Often promoted by the presence of oxygen. | 1. Ensure the reaction is thoroughly degassed before and during catalyst addition. |

| Difficult Purification | 1. Formation of closely-eluting byproducts.2. Residual palladium in the product. | 1. Optimize reaction conditions to improve selectivity. Try a different eluent system for chromatography.2. After chromatography, the product can be dissolved in a suitable solvent and treated with a palladium scavenger. |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of complex biaryl and heteroaryl indole derivatives. The protocol detailed herein provides a reliable and scientifically-grounded starting point for the successful coupling of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and adapt this methodology to accelerate the synthesis of novel compounds for drug discovery and development programs.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

-

Sherwood, T. C., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

-

Li, A., et al. (2014). Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates. ACS Combinatorial Science. Available at: [Link]

-

ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

-

Chan, C. T., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic letters. Available at: [Link]

- Google Patents. (2007). Processes for production of indole compounds. Google Patents.

-

Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

-

Lee, C. F., et al. (2009). Synthesis of 2-substituted Indoles and Indolines via Suzuki-Miyaura coupling/5-endo-trig Cyclization Strategies. The Journal of organic chemistry. Available at: [Link]

-

Aronica, M. C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

-

ResearchGate. (2019). Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by TbPo-Pd(II). ResearchGate. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

-

Jonušis, M., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. Available at: [Link]

-

Yamada, Y. M. A., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Available at: [Link]

-

ResearchGate. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

-

Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

-

Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

-

ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3). ResearchGate. Available at: [Link]

-

Bakulina, O. Y., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile in Targeted Drug Discovery

Executive Summary

The pursuit of novel chemical space in drug discovery requires building blocks that offer both structural pre-organization and versatile synthetic handles. 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile (CAS: 1186404-83-0) represents a highly functionalized, privileged scaffold designed for the rapid generation of lead compounds [1]. By combining a reactive C3-halogen vector with the metabolic shielding of a C6-trifluoromethyl group and the polar interactions of a C5-carbonitrile, this intermediate allows medicinal chemists to systematically explore structure-activity relationships (SAR) while inherently optimizing for absorption, distribution, metabolism, and excretion (ADME) properties.

This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for utilizing this compound in modern drug development workflows.

Structural Rationale & Pharmacophore Analysis

The strategic placement of functional groups on the indole core is not arbitrary; it is governed by the principles of rational drug design. The strong electron-withdrawing nature of both the −CF3 and −CN groups severely depletes the electron density of the indole core. This makes the C3 position significantly less nucleophilic than a standard indole, which is why utilizing a pre-brominated building block is highly advantageous over attempting late-stage C-H activation.

-

The C3-Bromo Handle (The Synthetic Pivot): Unprotected indoles are notoriously susceptible to oxidative degradation. The C3-bromine acts as a stable, yet highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The presence of the bromine atom provides a distinct 1:1 isotopic signature at M and M+2 in mass spectrometry, which disappears upon successful cross-coupling, providing a reliable self-validating metric for reaction completion [2].

-

The C6-Trifluoromethyl Group (The Metabolic Shield): The introduction of a −CF3 group dramatically alters the physicochemical profile. It increases lipophilicity (enhancing cell membrane permeability) and blocks cytochrome P450-mediated oxidative metabolism at the otherwise vulnerable C6 position [3]. Furthermore, its strong inductive effect lowers the pKa of the indole N-H, potentially altering its hydrogen-bond donor capacity.

-

The C5-Carbonitrile (The Polar Vector): The cyano group serves a dual purpose. Pharmacologically, it acts as a strong, directional hydrogen-bond acceptor with minimal steric bulk, often engaging in critical interactions with kinase hinge regions or receptor pockets. Synthetically, it is a versatile precursor that can be hydrolyzed to primary amides/carboxylic acids, reduced to primary amines, or converted into bioisosteric tetrazoles.

Mechanistic contributions of the functional groups to the overall ADME and target binding profile.

Physicochemical Properties

Understanding the baseline properties of the building block is critical for predicting the behavior of downstream derivatives. The following table summarizes the key quantitative data for 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile.

| Property | Value | Implication for Drug Design |

| Molecular Formula | C10H4BrF3N2 | Highly halogenated; distinct isotopic mass signature. |

| Molecular Weight | 289.05 g/mol | Leaves ~210 g/mol budget for derivatization (Rule of 5). |

| Exact Mass | 287.95 g/mol | Used for High-Resolution Mass Spectrometry (HRMS) tracking. |

| Calculated LogP (cLogP) | ~3.2 | Highly lipophilic core; requires polar substituents at C3. |

| H-Bond Donors | 1 (Indole N-H) | Capable of hinge-binding in kinase targets. |

| H-Bond Acceptors | 4 (CN, F x3) | Multiple vectors for interaction with target residues. |

| Physical State | Solid | Favorable for handling, weighing, and long-term storage. |

Synthetic Workflows & Methodologies

To maximize the utility of this building block, a divergent synthetic strategy is employed. The workflow below outlines the logical progression from core protection to late-stage diversification.

Divergent synthetic workflow utilizing the C3 and C5 handles for library generation.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure reproducibility and troubleshooting capability.

Protocol 1: N-Boc Protection of the Indole Core

Causality: Unprotected 3-bromoindoles are prone to decomposition and can undergo competitive N-arylation during cross-coupling. N-Boc protection increases the electron deficiency of the core, facilitating the oxidative addition of Pd(0) into the C3-Br bond.

-

Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst. Note: DMAP is essential here because the electron-withdrawing −CF3 and −CN groups make the indole N-H highly unreactive toward standard electrophiles.

-

Reaction: Dropwise add Di-tert-butyl dicarbonate ( Boc2O ) (1.2 eq). Stir the mixture at room temperature for 2-4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product will have a significantly higher Rf value than the starting material. LC-MS will show the desired mass [M+H]+=389/391 , confirming the addition of the Boc group.

-

Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc (3x), dry over Na2SO4 , and concentrate under reduced pressure.

Protocol 2: C3 Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki coupling is chosen for its functional group tolerance. Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which can be sluggish with electron-deficient indole cores.

-

Setup: To a microwave vial, add the N-Boc protected indole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 4:1) to achieve a 0.1 M concentration. Causality: Degassing is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

Reaction: Seal the vial and heat conventionally at 90°C for 12 hours, or via microwave irradiation at 110°C for 45 minutes.

-

Validation: Analyze via LC-MS. The reaction is complete when the distinct 1:1 bromine isotopic pattern ( [M+H]+ 389/391) completely disappears, replaced by the mass of the coupled product.

-

Workup & Deprotection: Filter through a pad of Celite. To simultaneously remove the Boc group and isolate the free indole, treat the crude residue with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature before final HPLC purification.

Protocol 3: Late-Stage C5 Tetrazole Formation

Causality: Converting the carbonitrile to a tetrazole provides a lipophilic bioisostere of a carboxylic acid, often improving oral bioavailability while maintaining the necessary charge state for target engagement.

-

Setup: Dissolve the C3-derivatized indole-5-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Reagents: Add Sodium Azide ( NaN3 ) (3.0 eq) and Ammonium Chloride ( NH4Cl ) (3.0 eq). Causality: NH4Cl acts as a proton source to generate hydrazoic acid in situ, which undergoes a 1,3-dipolar cycloaddition with the nitrile.

-

Reaction: Heat the mixture to 120°C for 16-24 hours behind a blast shield.

-

Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the tetrazole product. Filter and wash with cold water.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved March 17, 2026, from[Link]

-

Monrose, A., Salembier, H., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 704. Retrieved March 17, 2026, from[Link]

-

Oswald, C. L., et al. (2008). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 64(4), 681-687. Retrieved March 17, 2026, from[Link]

Application Note: Optimized N-Alkylation Protocols for 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Executive Summary

The functionalization of highly substituted indole scaffolds is a critical operation in modern drug discovery and medicinal chemistry. 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile (CAS: 1186404-83-0) is a highly electron-deficient, multi-functionalized building block[1]. While indoles are classically ambident nucleophiles prone to mixtures of N1 and C3 alkylation, this specific substrate presents unique mechanistic advantages and challenges. This application note details the physicochemical rationale, optimized reaction conditions, and validated step-by-step protocols for achieving >95% yield in the exclusive N-alkylation of this complex heterocyclic system.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen rather than simply following a recipe. The reactivity of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is governed by three structural features:

-

C3-Blocking (Regioselectivity): In unsubstituted indoles, the C3 position is highly nucleophilic, often leading to competing C3-alkylation[2]. Here, the C3 position is occupied by a massive, electron-withdrawing bromine atom. This steric and electronic blockade entirely prevents C3-alkylation, ensuring that functionalization occurs exclusively at the N1 position.

-

N-H Acidity (Deprotonation): The presence of three strong electron-withdrawing groups (EWG)—the -CN at C5, the -CF3 at C6, and the -Br at C3—drastically lowers the pKa of the indole N-H bond. While a standard indole has a pKa of ~16.2, this substrate's pKa is estimated to be between 11 and 13. Consequently, ultra-strong bases (like organolithiums or alkoxides) are unnecessary. Mild bases are more than sufficient to achieve quantitative deprotonation[3].

-

Indolide Nucleophilicity (The Cesium Effect): While the EWGs make deprotonation easy, they also highly stabilize the resulting indolide anion, drastically reducing its nucleophilicity. To counteract this, Cesium Carbonate (Cs₂CO₃) is the optimal base[4]. The large ionic radius and low charge density of the cesium cation (Cs⁺) prevent tight ion-pairing with the indolide anion. This generates a highly reactive, "naked" anion in polar aprotic solvents like DMF, accelerating the SN2 substitution even with a deactivated nucleophile[5].

Reaction Workflow & Decision Matrix

The choice of protocol depends entirely on the steric hindrance and reactivity of the alkylating agent (electrophile).

Fig 1: Decision matrix for the N-alkylation of electron-deficient indoles based on electrophile.

Quantitative Data Summary

The following table summarizes the optimized conditions for various classes of alkylating agents when reacting with 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile.

| Entry | Electrophile Class | Recommended Base (Equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Primary Alkyl Iodide | Cs₂CO₃ (1.5) | DMF | 25 | 2 - 4 | >90% |

| 2 | Benzyl / Allyl Bromide | Cs₂CO₃ (1.5) | DMF | 25 | 1 - 2 | >95% |

| 3 | Primary Alkyl Bromide | K₂CO₃ (2.0) | MeCN | 60 | 8 - 12 | 80 - 85% |

| 4 | Secondary Alkyl Iodide | NaH (1.2) | DMF/THF | 0 to 25 | 12 - 16 | 70 - 75% |

| 5 | Epoxides / Hindered | NaH (1.5) | DMF | 50 | 24 | 50 - 65% |

Experimental Protocols

Method A: Mild N-Alkylation (For Primary, Benzyl, and Allyl Halides)

This is the primary, self-validating protocol utilizing the "Cesium Effect"[4]. It is highly chemoselective and prevents the hydrolysis of the sensitive C5-nitrile group.

Reagents:

-

3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile: 1.0 equivalent (eq)

-

Alkylating Agent (e.g., Methyl Iodide, Benzyl Bromide): 1.2 eq

-

Cesium Carbonate (Cs₂CO₃, finely powdered, anhydrous): 1.5 eq

-

Anhydrous N,N-Dimethylformamide (DMF): 0.2 M relative to the indole

Step-by-Step Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

-

Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature (25 °C) for 15 minutes. Causality Check: This pre-stirring ensures complete deprotonation and formation of the deep-colored indolide anion before the electrophile is introduced.

-